{5-bromo-2-methoxy-4-[(Z)-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetonitrile
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Overview
Description
This compound is a complex organic molecule with the following structural formula:
C16H14BrN3O4S
It contains bromine, methoxy, and thiazolidine functional groups. The compound’s intricate structure suggests potential biological activity and applications.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Solvents: Organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
- Base: Typically potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
- Industrial-scale production involves optimization of reaction conditions, purification, and scalability.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions may modify the compound’s properties.
Substitution: The bromine atom can be substituted with other groups.
Cyclization: The thiazolidine ring formation involves intramolecular cyclization.
Bromine (Br₂): Used for bromination.
Hydrogen peroxide (H₂O₂): For oxidation.
Hydrazine (N₂H₄): For reduction.
Alkylating agents: For substitution reactions.
- The compound itself is a significant product.
- Byproducts may include regioisomers or side products from competing reactions.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antitumor or antimicrobial agent.
Materials Science: Explore its use in organic electronics or catalysis.
Biological Studies: Assess its impact on cellular processes.
Mechanism of Action
Targets: The compound may interact with specific proteins or enzymes.
Pathways: Investigate its effects on signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C20H16BrN3O4S |
---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
2-[5-bromo-2-methoxy-4-[(Z)-[2-(2-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetonitrile |
InChI |
InChI=1S/C20H16BrN3O4S/c1-26-15-6-4-3-5-14(15)23-20-24-19(25)18(29-20)10-12-9-16(27-2)17(11-13(12)21)28-8-7-22/h3-6,9-11H,8H2,1-2H3,(H,23,24,25)/b18-10- |
InChI Key |
MLRGCHRESHOXTL-ZDLGFXPLSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N=C2NC(=O)/C(=C/C3=CC(=C(C=C3Br)OCC#N)OC)/S2 |
Canonical SMILES |
COC1=CC=CC=C1N=C2NC(=O)C(=CC3=CC(=C(C=C3Br)OCC#N)OC)S2 |
Origin of Product |
United States |
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